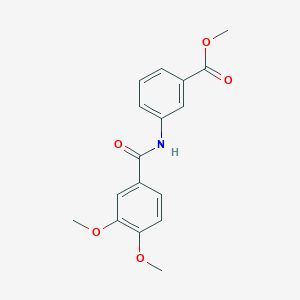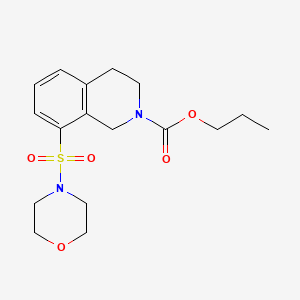![molecular formula C16H26N8O B5600168 N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5600168.png)
N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine is a useful research compound. Its molecular formula is C16H26N8O and its molecular weight is 346.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.22295748 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis and Chemical Transformations
Asymmetric synthesis is a critical area in the development of pharmaceuticals and fine chemicals. The study by Froelich et al. (1996) showcases the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are important scaffolds in many bioactive compounds, using a novel strategy involving reduction and hydrogenolysis. This methodology could potentially be applied or adapted for the synthesis of complex molecules such as N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine, highlighting the versatility of asymmetric synthesis techniques in accessing a variety of functionalized piperidines Froelich et al., 1996.
Neurokinin-1 Receptor Antagonists
The development of neurokinin-1 (NK1) receptor antagonists has been an area of significant interest due to their therapeutic potential in treating nausea, emesis, and depression. Harrison et al. (2001) synthesized a water-soluble NK1 receptor antagonist, demonstrating high efficacy in pre-clinical tests relevant to emesis and depression. The synthetic strategy and pharmacological profile of such compounds underscore the importance of chemical research in advancing potential therapeutic agents. This compound could similarly be explored for its biological activity, especially in targeting receptor-mediated pathways Harrison et al., 2001.
Antimicrobial Activities
The quest for new antimicrobial agents remains crucial due to the rising threat of antibiotic-resistant bacteria and fungi. Thomas et al. (2010) reported the synthesis and antimicrobial evaluation of quinoline derivatives carrying a 1,2,3-triazole moiety, which showed moderate to very good activity against pathogenic strains. This highlights the potential of incorporating triazole rings, similar to those in this compound, into antimicrobial agents Thomas et al., 2010.
Synthetic Methodologies for Heterocyclic Compounds
Advancements in the synthesis of heterocyclic compounds are fundamental to the discovery and development of new pharmaceuticals. Stanovnik et al. (2002) described the synthesis of 1,4-dihydropyridine derivatives from 4-{3-dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene}-2-phenyl-1,3-oxazol-5(4H)-one, demonstrating the diversity of reactions available for constructing complex heterocycles. Such methodologies could be essential for synthesizing and modifying compounds like this compound, indicating the importance of heterocyclic chemistry in drug development Stanovnik et al., 2002.
特性
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N8O/c1-21(2)10-14-19-20-16(22(14)3)13-4-7-23(8-5-13)15(25)6-9-24-12-17-11-18-24/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSMGOENKFXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)CCN3C=NC=N3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine](/img/structure/B5600100.png)
![N-(5-chloro-2-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5600102.png)

![N-({5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5600116.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5600123.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5600126.png)
![2-chlorobenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5600132.png)
![2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE](/img/structure/B5600149.png)

![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)
![4-(1,3-dioxoisoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)

